molecular formula C19H20N2O3 B5673250 Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate

Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B5673250
M. Wt: 324.4 g/mol
InChI Key: SRHKGFBALRXLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate is a complex organic compound that features a quinoline core substituted with a furan ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dimethylquinoline-3-carboxylic acid with furan-2-ylmethylamine, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The furan ring and quinoline core can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate: shares similarities with other quinoline derivatives and furan-containing compounds.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and its esters, which are used in various chemical syntheses.

Uniqueness

What sets this compound apart is its unique combination of a quinoline core and a furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-7,8-dimethylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-23-19(22)16-11-21-17-13(3)12(2)7-8-15(17)18(16)20-10-14-6-5-9-24-14/h5-9,11H,4,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHKGFBALRXLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.